Product packaging for Indolin-2-yl(pyrrolidin-1-yl)methanone(Cat. No.:)

Indolin-2-yl(pyrrolidin-1-yl)methanone

Cat. No.: B11783922
M. Wt: 216.28 g/mol
InChI Key: YYFQMRGPKLHPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolin-2-yl(pyrrolidin-1-yl)methanone is a synthetic compound featuring the privileged indolin-2-one scaffold, which is recognized as a core structure in the development of protein kinase inhibitors . This scaffold is present in several well-known research compounds and inhibitors, such as SU4984 and SU5402, which target Fibroblast Growth Factor Receptors (FGFRs) . The molecular design of this reagent incorporates a pyrrolidine group, a feature common in medicinal chemistry aimed at optimizing properties such as solubility and metabolic stability. Kinase inhibitors based on the indolin-2-one core typically function by competing with ATP for binding in the kinase's catalytic site, thereby suppressing phosphorylation and interrupting downstream signaling pathways that drive pathological processes like uncontrolled cell proliferation . As a building block, this chemical is supplied exclusively for research applications, such as in vitro biological screening, structure-activity relationship (SAR) studies, and the synthesis of more complex target molecules for investigative purposes . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O B11783922 Indolin-2-yl(pyrrolidin-1-yl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2,3-dihydro-1H-indol-2-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C13H16N2O/c16-13(15-7-3-4-8-15)12-9-10-5-1-2-6-11(10)14-12/h1-2,5-6,12,14H,3-4,7-9H2

InChI Key

YYFQMRGPKLHPHS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies and Strategies for Indolin 2 Yl Pyrrolidin 1 Yl Methanone

Classical Amide Bond Formation Approaches for Indoline-2-carboxamides

The conventional synthesis of indoline-2-carboxamides, including Indolin-2-yl(pyrrolidin-1-yl)methanone, typically involves the coupling of indoline-2-carboxylic acid with the corresponding amine, in this case, pyrrolidine (B122466). This transformation is not spontaneous and requires the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the amine.

A widely employed strategy for the synthesis of amides from carboxylic acids and amines involves the use of coupling reagents. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thereby promoting the subsequent nucleophilic acyl substitution by the amine. For the synthesis of this compound, indoline-2-carboxylic acid would be treated with a coupling agent in the presence of pyrrolidine.

Commonly used coupling reagents for this type of transformation include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the nitrogen atom of pyrrolidine. The addition of HOBt can suppress side reactions and minimize racemization if a chiral center is present. Another effective coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). nih.gov

The general reaction conditions involve stirring the indoline-2-carboxylic acid, pyrrolidine, the coupling reagent, and any additives in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The choice of solvent and reaction temperature can be optimized to improve the yield and purity of the final product.

Table 1: Common Coupling Reagents for Indoline-2-carboxamide Synthesis

Coupling Reagent Additive(s) Typical Solvent(s) General Observations
EDC·HCl HOBt, DMAP DCM, DMF Widely used, good yields, minimizes racemization with HOBt. nih.gov
BOP DIPEA (as a base) DCM, DMF Highly efficient, but the byproduct can be difficult to remove. nih.gov

An alternative classical approach involves the conversion of the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride. Indoline-2-carboxylic acid can be converted to indoline-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with pyrrolidine in a nucleophilic acyl substitution reaction to form the desired amide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

This two-step process, while effective, can sometimes be harsh and may not be suitable for substrates with sensitive functional groups. The handling of reactive intermediates like acyl chlorides also requires careful experimental procedures.

Advanced Catalytic Systems for this compound Synthesis

Modern synthetic chemistry has seen a shift towards the development of more efficient and sustainable catalytic methods for amide bond formation. These approaches aim to reduce waste and avoid the use of stoichiometric activating agents.

Transition metal catalysis offers powerful tools for the construction of C-N bonds. While direct catalytic amidation of carboxylic acids is an area of ongoing research, palladium-catalyzed carbonylative approaches have been successfully employed for the synthesis of indole (B1671886) derivatives. nih.govbeilstein-journals.org For instance, a palladium-catalyzed reaction could potentially couple an appropriately substituted indoline (B122111) precursor with pyrrolidine and a carbon monoxide source. However, direct application of transition metal catalysts for the amidation of indoline-2-carboxylic acid with pyrrolidine is not widely documented in the readily available literature. General advancements in this field suggest that catalysts based on metals like palladium, copper, or iron could potentially be developed for this specific transformation, offering milder reaction conditions and broader functional group tolerance. mdpi.com

Organocatalysis has emerged as a valuable strategy in organic synthesis, providing metal-free alternatives for various transformations. While organocatalytic methods for atroposelective amidation of carboxylic acids have been reported, their application to the synthesis of indoline-2-carboxamides is still an evolving area. researchgate.net Chiral Brønsted acids have been shown to catalyze the atroposelective coupling of carboxylic acids with amines using ynamides as coupling reagents, a methodology that could potentially be adapted for the synthesis of chiral this compound derivatives. thieme-connect.de

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach. While there is research on the biocatalytic synthesis of chiral indolines via intramolecular C-H amination, the direct enzymatic amidation of indoline-2-carboxylic acid with pyrrolidine has not been extensively reported. The development of specific enzymes, such as engineered ligases, could pave the way for a biocatalytic route to this class of compounds in the future.

Synthesis of Key Precursors to this compound

The primary precursor for the synthesis of this compound is indoline-2-carboxylic acid. Several synthetic routes to this key intermediate have been established.

A common method involves the reduction of the corresponding indole derivative, indole-2-carboxylic acid. This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction methods. researchgate.net

Another synthetic pathway starts from more readily available starting materials. For example, a method has been described that utilizes nitrotoluene and diethyl oxalate as starting materials. google.com The process involves a condensation reaction followed by a reduction step using hydrazine hydrate in the presence of a ferrous hydroxide catalyst to yield indoline-2-carboxylic acid. google.com The choice of synthetic route to indoline-2-carboxylic acid often depends on the availability of starting materials, scalability, and the desired substitution pattern on the indoline ring.

Table 2: Selected Synthetic Routes to Indoline-2-carboxylic Acid

Starting Material(s) Key Reagents/Steps Advantages Disadvantages Reference
Indole-2-carboxylic acid Catalytic hydrogenation (e.g., Pd/C, H₂) High yield, clean reaction Requires specialized hydrogenation equipment researchgate.net

Preparation of Substituted Indoline-2-carboxylic Acids

The indoline-2-carboxylic acid scaffold is a crucial building block. Its synthesis can be achieved through various methods, with the choice of route often depending on the desired substitution pattern on the aromatic ring.

A primary method for obtaining indoline-2-carboxylic acid is the reduction of its aromatic precursor, indole-2-carboxylic acid. This transformation can be accomplished using several reduction techniques. Catalytic hydrogenation is a common approach, where indole derivatives are converted to the corresponding indolines. For instance, highly enantioselective hydrogenation of N-protected indoles has been successfully developed using rhodium catalysts with chiral bisphosphine ligands like PhTRAP, achieving up to 95% enantiomeric excess (ee). researchgate.net

Another significant strategy involves the intramolecular cyclization of phenylalanine derivatives. researchgate.netnih.gov For example, (S)-indoline-2-carboxylic acid can be synthesized from L-phenylalanine, a readily available chiral starting material. The process may involve nitration of L-phenylalanine, followed by bromination and an intramolecular cyclization to form the indoline ring structure. researchgate.net A specific synthesis involves the reaction of (S)-2-bromophenylalanine with potassium carbonate and a copper(I) chloride catalyst in N-methylpyrrolidone (NMP) at elevated temperatures, yielding (S)-2,3-dihydro-1H-indole-2-carboxylic acid with an enantiomeric excess greater than 99%. chemicalbook.com

For accessing optically active forms, enzymatic resolution of racemic N-substituted indoline-2-carboxylic acid esters is an effective method. A biocatalyst, such as a lipase, can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high optical purity. google.com For example, racemic N-acetyl indoline-2-carboxylic acid can be stereoselectively esterified using a lipase catalyst to produce (S)-N-acetylindoline-2-carboxylic acid methyl ester with 98.8% ee. google.com

The table below summarizes various approaches to synthesizing substituted indoline-2-carboxylic acids.

MethodStarting MaterialKey Reagents/CatalystProductKey Feature
Catalytic HydrogenationN-acetylindole[Rh(nbd)₂]SbF₆, PhTRAP, Cs₂CO₃N-acetylindolineHigh enantioselectivity (up to 95% ee) researchgate.net
Intramolecular Cyclization(S)-2-bromophenylalanineK₂CO₃, CuCl(S)-indoline-2-carboxylic acidHigh enantiomeric excess (>99% ee) chemicalbook.com
Pd-catalyzed C-H Functionalization2-methoxyiminoacyl-protected phenylalaninePd(OAc)₂, Raney NiIndoline-2-carboxylate dipeptidesDirect functionalization of C-H bonds nih.gov
Enzymatic ResolutionRacemic N-acetyl indoline-2-carboxylic acidImmobilized lipase(S)-N-acetylindoline-2-carboxylic acid methyl ester & (R)-N-acetylindoline-2-carboxylic acidHigh optical purity (98.8% ee for the ester) google.com

Synthetic Routes to Pyrrolidine Derivatives

The pyrrolidine moiety is another essential component of the target molecule. Synthetic strategies for pyrrolidine derivatives are broadly classified into two categories: the functionalization of a pre-existing, often chiral, pyrrolidine ring (such as proline), and the de novo construction of the ring from acyclic precursors. nih.gov

De novo synthesis offers flexibility in introducing a variety of substituents. Key methods include:

1,3-Dipolar Cycloadditions: This is a classical and powerful method for constructing five-membered heterocyclic rings. The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) yields a pyrrolidine ring, often with a high degree of regio- and stereoselectivity. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs allow for the efficient synthesis of complex pyrrolidine scaffolds in a single step from three or more starting materials. tandfonline.com For example, a one-pot reaction between aldehydes, amino acid esters, and chalcones can produce highly substituted pyrrolidine-2-carboxylates. tandfonline.com

Reduction of Substituted Pyrroles: The catalytic hydrogenation of highly substituted pyrrole systems can produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.org

Functionalization of existing pyrrolidine rings, particularly proline and its derivatives, is a common strategy in drug synthesis. nih.gov For instance, (S)-prolinol, obtained from the reduction of proline, serves as a starting material for numerous pharmaceutical compounds. nih.gov

The following table highlights some modern synthetic routes to pyrrolidine derivatives.

MethodKey ReactantsCatalyst/ConditionsProduct TypeKey Feature
1,3-Dipolar CycloadditionAzomethine ylides, AlkenesSilver(I) catalystsDensely substituted pyrrolidinesHigh regio- and diastereoselectivity nih.govtandfonline.com
Multicomponent ReactionAldehydes, Amino acid esters, ChalconesI₂, K₂CO₃Pyrrolidine-2-carboxylatesOne-pot synthesis, high efficiency tandfonline.com
Catalytic HydrogenationSubstituted pyrrolesRhodium-on-aluminaFunctionalized pyrrolidinesHigh diastereoselectivity, multiple stereocenters acs.org
Intramolecular Michael AdditionN-Aryl enamines-N-aryl-pyrrolidinesFormation of N-aryl substituted rings tandfonline.com

Stereoselective Synthesis of Chiral this compound

Achieving stereocontrol at the C2 position of the indoline ring is critical for producing enantiomerically pure this compound. This is typically accomplished by synthesizing an enantiomerically pure indoline-2-carboxylic acid precursor, which is then coupled with pyrrolidine. The main strategies fall into two categories: asymmetric induction and enantioselective catalysis. wikipedia.org

Asymmetric induction involves the use of a chiral element within the substrate or a reagent to influence the stereochemical outcome of a reaction. wikipedia.orgyoutube.com A primary example is substrate-controlled synthesis, where a chiral starting material directs the formation of new stereocenters.

The use of the "chiral pool" is a prominent strategy. L-phenylalanine, a naturally occurring chiral amino acid, can be used as the starting material to synthesize (S)-indoline-2-carboxylic acid. researchgate.net The inherent chirality of L-phenylalanine is transferred through the synthetic sequence, ensuring the final product has the desired stereochemistry. This approach avoids the need for chiral catalysts or resolution steps, making it an efficient route to enantiopure precursors. researchgate.net

Another method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, leaving the enantiomerically enriched product. While not explicitly detailed for this specific molecule in the provided context, this is a general and powerful strategy in asymmetric synthesis.

Enantioselective catalysis utilizes a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Asymmetric Hydrogenation: As mentioned previously, the rhodium-catalyzed asymmetric hydrogenation of N-protected indoles is a highly effective method for producing chiral indolines. researchgate.net The use of a chiral phosphine ligand, such as PhTRAP, in complex with rhodium creates a catalytic system that can achieve high levels of enantioselectivity. researchgate.net

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers of a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster, allowing for the separation of the unreacted, enantiomerically enriched starting material and the product. A kinetic resolution of 2-arylindolines has been achieved through deprotonation with a chiral base system, such as n-BuLi and the chiral ligand (+)-sparteine, followed by trapping with an electrophile. whiterose.ac.uk This method can yield both the recovered starting material and the 2,2-disubstituted product with good enantiomeric ratios. whiterose.ac.uk

The table below compares different enantioselective methods for preparing chiral indoline precursors.

StrategyMethodSubstrateCatalyst/Chiral SourceEnantioselectivity
Asymmetric InductionChiral Pool SynthesisL-phenylalanineL-phenylalanine>99% ee for the (S)-indoline-2-carboxylic acid product researchgate.netchemicalbook.com
Enantioselective CatalysisAsymmetric HydrogenationN-acetylindoleRhodium/PhTRAP complexUp to 95% ee researchgate.net
Enantioselective CatalysisKinetic ResolutionRacemic 2-arylindolinen-BuLi / (+)-sparteineer 90:10 for recovered starting material whiterose.ac.uk

Scalable and Sustainable Synthetic Methodologies for this compound

For practical applications, the development of scalable and sustainable synthetic routes is essential. This involves optimizing reaction conditions to improve efficiency, reduce waste, and ensure safety on a larger scale. Flow chemistry represents a significant advancement in this area.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and easier scalability. mdpi.comacs.org

The synthesis of indoline derivatives has been shown to benefit significantly from flow chemistry techniques. For instance, a one-step route for the heterogeneous catalytic hydrogenation of an indole precursor to an indoline was developed, avoiding the use of common, often hazardous, chemical reducing agents. epa.gov The use of a purpose-built flow reactor for the N-alkylation of the indoline nitrogen atom demonstrated a dramatic increase in productivity (a space-time yield ~200 times higher than the batch process) and a tenfold reduction in the amount of a carcinogenic reagent used. epa.govresearchgate.net

Flow chemistry can also be applied to the amide bond formation step. While direct dehydration of carboxylic acids and amines requires high temperatures, flow reactors can provide the precise temperature control needed to drive these reactions efficiently. researchgate.net The combination of flow chemistry with other enabling technologies, such as microwave irradiation or supported catalysts, can lead to fully automated and highly efficient synthetic processes. mdpi.comacs.org This approach is particularly attractive for producing pharmaceutical intermediates like this compound in a cost-effective, productive, and sustainable manner. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Indolin 2 Yl Pyrrolidin 1 Yl Methanone

Reactions Involving the Amide Linkage of Indolin-2-yl(pyrrolidin-1-yl)methanone

The amide bond, formed between the C-2 position of the indoline (B122111) ring and the nitrogen of the pyrrolidine (B122466) moiety, is a key functional group that significantly influences the molecule's reactivity.

Amides are generally stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic catalysis. The hydrolysis of the amide linkage in this compound would yield indoline-2-carboxylic acid and pyrrolidine. The rate of this reaction is dependent on the reaction conditions. For instance, DL-indoline-2-carboxamide, a related compound, can be hydrolyzed to indoline-2-carboxylic acid using 2N NaOH or 3N HI. publish.csiro.au

ReactionReagentsProductsReference
Basic Hydrolysis2N NaOH, heatIndoline-2-carboxylic acid, Pyrrolidine publish.csiro.au
Acidic Hydrolysis3N HI, heatIndoline-2-carboxylic acid, Pyrrolidine publish.csiro.au

Transamidation, the exchange of the amine component of an amide, is another potential reaction. This process is typically catalyzed by acids or bases and is driven by the relative nucleophilicity and concentration of the incoming amine. For this compound, reaction with a different secondary amine, such as piperidine (B6355638), in the presence of a suitable catalyst could lead to the formation of Indolin-2-yl(piperidin-1-yl)methanone and pyrrolidine.

The amide carbonyl in this compound can be reduced to a methylene (B1212753) group, converting the amide into an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. organic-chemistry.org The reaction would yield 2-(pyrrolidin-1-ylmethyl)indoline.

ReactionReagentProductReference
Amide ReductionLithium aluminum hydride (LiAlH₄)2-(pyrrolidin-1-ylmethyl)indoline organic-chemistry.org

Reactivity Profile of the Indoline Moiety

The indoline ring system, a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, has a rich and varied reactivity.

The benzene ring of the indoline moiety can undergo electrophilic aromatic substitution. The nitrogen atom of the indoline ring is an activating group and an ortho-, para-director. However, in this compound, the nitrogen is part of an amide, which delocalizes the lone pair of electrons onto the carbonyl oxygen, thus diminishing its activating effect. The N-acyl group is still generally considered to be an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the 5- and 7-positions of the indoline ring. wikipedia.orgmasterorganicchemistry.com

ReactionReagentsExpected Major ProductsReference
NitrationHNO₃, H₂SO₄5-Nitro-indolin-2-yl(pyrrolidin-1-yl)methanone, 7-Nitro-indolin-2-yl(pyrrolidin-1-yl)methanone masterorganicchemistry.com
BrominationBr₂, FeBr₃5-Bromo-indolin-2-yl(pyrrolidin-1-yl)methanone, 7-Bromo-indolin-2-yl(pyrrolidin-1-yl)methanone masterorganicchemistry.com
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-indolin-2-yl(pyrrolidin-1-yl)methanone, 7-Acyl-indolin-2-yl(pyrrolidin-1-yl)methanone masterorganicchemistry.com

The indoline nitrogen in N-acylindolines is significantly less nucleophilic than in a free indoline due to the electron-withdrawing effect of the carbonyl group. However, under strongly basic conditions, deprotonation can occur, allowing for N-alkylation or N-arylation.

The C-2 position is part of the amide linkage and is therefore not susceptible to direct functionalization without cleavage of the amide bond. However, reactions that proceed via the enolate of the amide are conceivable under specific conditions, potentially allowing for the introduction of substituents at the C-3 position.

Reactivity Profile of the Pyrrolidine Moiety

The pyrrolidine ring is a saturated five-membered heterocycle. In the context of this compound, the pyrrolidine nitrogen is part of an amide and is therefore non-basic and non-nucleophilic. The C-H bonds of the pyrrolidine ring are generally unreactive towards most reagents. Radical halogenation could potentially occur at the α-carbons (C-2' and C-5') of the pyrrolidine ring, but such reactions often lack selectivity. Under forcing conditions, ring-opening reactions could be initiated, but this would require significant energy input. For most synthetic transformations, the pyrrolidine moiety in this compound can be considered a relatively inert spectator group.

Reactions at the Pyrrolidine Nitrogen Center

The nitrogen atom of the pyrrolidine ring in this compound is a secondary amine and is expected to exhibit nucleophilic and basic properties. nih.gov The degree of its reactivity would be influenced by the electron-withdrawing effect of the adjacent carbonyl group.

Alkylation and Arylation: The pyrrolidine nitrogen could potentially undergo N-alkylation or N-arylation reactions with suitable electrophiles, such as alkyl halides or aryl halides, under appropriate basic conditions.

Acylation: Reaction with acyl chlorides or anhydrides would likely lead to the formation of the corresponding N-acylated derivatives.

Michael Addition: As a secondary amine, the pyrrolidine nitrogen could participate in Michael additions to α,β-unsaturated carbonyl compounds.

Functionalization and Derivatization of the Pyrrolidine Ring Carbons

Functionalization of the carbon atoms of the pyrrolidine ring would likely require more specialized synthetic methods.

α-Functionalization: The carbon atoms adjacent to the nitrogen (α-carbons) could potentially be functionalized through deprotonation with a strong base followed by reaction with an electrophile.

Cycloaddition Reactions: The pyrrolidine ring can be synthesized via 1,3-dipolar cycloaddition reactions, suggesting that derivatized versions of this compound could be prepared by employing substituted pyrrolidines derived from such reactions. nih.gov

Intramolecular Cyclizations and Rearrangement Studies

The potential for intramolecular cyclizations would depend on the presence of suitable functional groups on either the indolinone or pyrrolidine moieties. For the parent compound, intramolecular reactions are not immediately obvious without prior functionalization. However, derivatives could be designed to undergo such transformations. For instance, an appropriately placed nucleophile and electrophile on the molecule could lead to ring formation. mdpi.com

Detailed Mechanistic Elucidation of Key Chemical Transformations

Elucidating the mechanisms of any potential reactions of this compound would involve a combination of kinetic, thermodynamic, and isotopic labeling studies.

Kinetic and Thermodynamic Studies

Should a reaction of this compound be identified for study, kinetic analysis would be crucial to determine the reaction order, rate constants, and activation parameters. nih.gov Techniques such as UV-vis spectrophotometry or NMR spectroscopy could be employed to monitor the reaction progress. nih.gov Thermodynamic studies would provide information on the energetics of the reaction, including the enthalpy and entropy of activation, which would offer insights into the transition state. mdpi.com

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Reactant Concentration (M) Initial Rate (M/s)
0.1 1.0 x 10⁻⁵
0.2 2.0 x 10⁻⁵

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms. nih.govnih.gov For example, if a rearrangement were to occur, labeling a specific carbon or nitrogen atom with ¹³C or ¹⁵N, respectively, would allow its position in the product to be determined, thereby providing evidence for or against a proposed mechanism.

Table 2: Potential Isotopically Labeled Atoms in this compound for Mechanistic Studies

Labeled Atom Isotope Potential Application
Pyrrolidine Nitrogen ¹⁵N To track the movement of the nitrogen atom in rearrangement reactions.
Carbonyl Carbon ¹³C To investigate reactions involving the carbonyl group, such as reductions or additions.

Computational and Theoretical Studies of Indolin 2 Yl Pyrrolidin 1 Yl Methanone

Conformational Analysis and Energy Minima Determination

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. The goal is to determine the lowest energy conformers, as these are the most likely to be populated at equilibrium. This is typically achieved by systematically rotating key bonds and calculating the potential energy of the resulting structures. The energy minima on this potential energy surface correspond to stable conformations. For a molecule like Indolin-2-yl(pyrrolidin-1-yl)methanone, key rotations would be around the bond connecting the pyrrolidine (B122466) ring to the carbonyl group and the bond connecting the carbonyl group to the indolin-2-yl moiety. The puckering of the five-membered pyrrolidine ring also contributes to the conformational landscape.

Electronic Structure and Bonding Characterization

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound would provide insights into its nucleophilic and electrophilic sites, respectively. For instance, the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight areas prone to nucleophilic attack. The HOMO-LUMO energy gap is also a crucial parameter, with a smaller gap generally implying higher reactivity. nih.gov

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. An electrostatic potential (ESP) map visually represents the electrostatic potential on the electron density surface. nih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative electrostatic potential.

Reaction Pathway Modeling and Transition State Identification

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com In reaction pathway modeling, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. Various functionals, such as B3LYP, are commonly employed in DFT calculations. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.

The prediction of NMR chemical shifts is a common application of computational chemistry to verify experimentally determined structures. nih.gov For a molecule like this compound, DFT calculations would be the primary method used.

Methodology: The typical workflow for predicting NMR chemical shifts involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is often done using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

Chemical Shift Calculation: Using the optimized geometry, the NMR chemical shieldings are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. scispace.com

Referencing: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Expected Findings: For this compound, one would expect the calculated ¹H and ¹³C NMR chemical shifts to correlate well with experimental data. The calculations would help in assigning specific peaks to the corresponding atoms in the molecule, especially for the complex aromatic and aliphatic regions. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). github.io

Below is an illustrative table of what predicted NMR chemical shifts for this compound might look like, based on typical values for similar structures.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Filter by Atom Type:

Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹HIndoline-NH~8.0 - 9.0
¹HIndoline-Aromatic~6.8 - 7.5
¹HIndoline-CH~4.5 - 5.0
¹HPyrrolidine-CH₂~3.4 - 3.8
¹HPyrrolidine-CH₂~1.8 - 2.2
¹³CCarbonyl (C=O)~170 - 175
¹³CIndoline-Aromatic~110 - 145
¹³CIndoline-CH~60 - 65
¹³CPyrrolidine-CH₂~45 - 50
¹³CPyrrolidine-CH₂~24 - 28

Theoretical calculations of IR and Raman spectra are crucial for assigning vibrational modes observed in experimental spectra. nih.govarxiv.org

Methodology: Similar to NMR predictions, the process begins with the optimization of the molecular geometry. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of harmonic vibrational frequencies. nih.gov It is common practice to scale these calculated frequencies by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method.

Expected Findings: For this compound, DFT calculations would predict the vibrational frequencies and intensities for both IR and Raman spectra. Key vibrational modes that would be of interest include:

The N-H stretch of the indoline (B122111) ring.

The C=O stretch of the amide group.

The C-N stretching modes of both the indoline and pyrrolidine rings.

The aromatic C-H and C=C stretching and bending modes.

Below is a representative table of predicted vibrational frequencies for key functional groups.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Filter by Functional Group:

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
Indoline N-HN-H Stretch~3350 - 3450MediumLow
Aromatic C-HC-H Stretch~3000 - 3100MediumHigh
Aliphatic C-HC-H Stretch~2850 - 2960StrongMedium
Amide C=OC=O Stretch~1650 - 1680Very StrongMedium
Aromatic C=CC=C Stretch~1580 - 1620MediumHigh
Indoline C-NC-N Stretch~1250 - 1350StrongLow

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in solution. For this compound, MD simulations could provide insights into its conformational flexibility, solvation, and interactions with its environment.

Methodology: An MD simulation would typically involve:

System Setup: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, DMSO).

Force Field Application: Assigning a force field to the system, which defines the potential energy of the atoms and their interactions.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to extract information about the molecule's behavior, such as conformational changes, hydrogen bonding with the solvent, and diffusion.

Expected Findings: MD simulations of this compound could reveal:

Conformational Preferences: The molecule may exhibit different stable conformations in solution due to the rotation around the single bonds. MD simulations can quantify the relative populations of these conformers.

Solvent Interactions: The simulations would show how solvent molecules arrange around the solute, highlighting key interactions such as hydrogen bonds between the amide oxygen or indoline N-H and the solvent.

Dynamic Properties: Properties such as the rotational correlation time and diffusion coefficient could be calculated, providing a more complete picture of the molecule's behavior in a liquid environment. For instance, studies on similar heterocyclic systems have used MD simulations to understand their stability and interactions within biological targets. researchgate.net

Derivatives and Analogs of Indolin 2 Yl Pyrrolidin 1 Yl Methanone: Synthesis and Reactivity

Rational Design Principles for Structural Modification

Systematic Modification of the Indoline (B122111) Ring System

The indoline ring system is a primary target for structural modification to influence the electronic and steric properties of the molecule. Substituents on the aromatic portion of the indoline ring can significantly alter its reactivity. Electron-donating groups, such as methoxy (B1213986) or alkyl groups, can increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic substitution. libretexts.org Conversely, electron-withdrawing groups, like nitro or halo groups, decrease the ring's reactivity towards electrophiles. libretexts.org The position of these substituents is also crucial, as it directs the regioselectivity of further reactions. For instance, substitution at positions 5 or 6 is common in the design of biologically active indoline derivatives. researchgate.net

Beyond simple substitution, the core indoline structure itself can be modified. Skeletal editing, a concept that involves the insertion or deletion of atoms within the ring system, represents an advanced strategy for creating novel indoline analogs with unique three-dimensional architectures.

Variations within the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and the stereochemical complexity it can introduce. nih.govfrontiersin.org Modifications to the pyrrolidine moiety of Indolin-2-yl(pyrrolidin-1-yl)methanone can significantly impact its conformational preferences and interactions with its environment.

Key strategies for modifying the pyrrolidine ring include:

Ring Size Variation: Expanding or contracting the pyrrolidine ring to a piperidine (B6355638) or azetidine, respectively, can change the bond angles and conformational flexibility of the cyclic amine portion of the molecule.

Introduction of Heteroatoms: Replacing a carbon atom within the pyrrolidine ring with another heteroatom, such as oxygen or sulfur, can create novel heterocyclic analogs with altered electronic properties and hydrogen bonding capabilities.

Substituent Effects on the Amide Nitrogen and Carbonyl

The amide bond is a critical linkage in the this compound scaffold, and its properties are susceptible to electronic and steric influences. numberanalytics.com Substituents on either the indoline or pyrrolidine rings can indirectly affect the amide bond's reactivity. For instance, bulky substituents near the amide linkage can hinder its rotation and influence its preferred conformation.

Direct modification of the amide bond itself is a less common but powerful strategy. This can include the introduction of substituents on the amide nitrogen, although in the case of the pyrrolidine ring, this would involve breaking and reforming the ring system. A more feasible approach is to influence the electronic nature of the carbonyl group. Electron-withdrawing groups on the indoline ring can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Parallel Synthesis and Combinatorial Approaches for Derivative Libraries

To efficiently explore the vast chemical space accessible through the modification of the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are invaluable. mdpi.comnih.gov These approaches enable the rapid generation of large, diverse libraries of related compounds, which can then be screened to identify structures with desired reactivity or properties. nih.govacs.org

A typical combinatorial approach for generating a library of this compound derivatives might involve:

Scaffold Preparation: Synthesis of a common indoline-2-carboxylic acid precursor, potentially with a handle for solid-phase synthesis. nih.gov

Diversification of the Pyrrolidine Moiety: Reaction of the indoline precursor with a diverse set of substituted pyrrolidines or other cyclic amines.

Diversification of the Indoline Ring: Utilization of a variety of substituted indoline-2-carboxylic acid precursors in the reaction with a single pyrrolidine derivative.

These reactions can be performed in multi-well plates, allowing for the simultaneous synthesis of numerous distinct compounds. acs.org

Table 1: Illustrative Combinatorial Library Design for this compound Derivatives

Indoline Precursor (R1)Pyrrolidine Precursor (R2)Resulting Derivative
5-Methoxyindoline-2-carboxylic acidPyrrolidine5-Methoxythis compound
5-Nitroindoline-2-carboxylic acidPyrrolidine5-Nitrothis compound
Indoline-2-carboxylic acid3-HydroxypyrrolidineIndolin-2-yl(3-hydroxypyrrolidin-1-yl)methanone
Indoline-2-carboxylic acid(R)-2-MethylpyrrolidineIndolin-2-yl((R)-2-methylpyrrolidin-1-yl)methanone

This table is for illustrative purposes and does not represent actual experimental data.

Elucidation of Structure-Reactivity Relationships among Derivatives

A primary goal of synthesizing libraries of this compound derivatives is to establish clear structure-reactivity relationships (SRRs). nih.govasianpubs.orgresearchgate.net By systematically varying the structure and observing the corresponding changes in chemical reactivity, researchers can develop predictive models.

For example, a study of the hydrolysis rates of a library of derivatives could reveal how different substituents on the indoline or pyrrolidine rings affect the stability of the amide bond. One might hypothesize that electron-withdrawing groups on the indoline ring would increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Table 2: Hypothetical Structure-Reactivity Data for Amide Bond Hydrolysis

DerivativeIndoline Substituent (R1)Pyrrolidine Substituent (R2)Relative Rate of Hydrolysis
1 HH1.0
2 5-NO2H5.2
3 5-OCH3H0.6
4 H3-OH1.3

This table presents hypothetical data to illustrate the concept of structure-reactivity relationships.

Such studies are crucial for understanding the fundamental chemical properties of these molecules and for designing future derivatives with specific reactivity profiles.

Synthesis and Reactivity of Novel Heterocyclic Scaffolds Incorporating the this compound Core

The this compound core can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. rsc.orgrsc.orgacs.org The inherent reactivity of the indoline and amide functionalities can be harnessed to construct novel ring systems with potentially unique chemical and biological properties.

One potential synthetic strategy could involve an intramolecular cyclization reaction. For example, if a suitable functional group is introduced onto the indoline ring, it could react with the amide nitrogen or carbonyl carbon to form a new ring. The indole-2-carboxamide scaffold, a close relative, is known to be a versatile precursor for the synthesis of a variety of fused polycyclic indole (B1671886) structures. rsc.org

Another approach is to utilize the indoline core in cycloaddition reactions. The electron-rich nature of the indoline aromatic ring makes it a suitable partner in certain cycloaddition reactions, leading to the formation of polycyclic fused indoline scaffolds. acs.orgnih.gov The specific reaction conditions and the nature of the reaction partner would dictate the structure of the resulting heterocyclic system. The development of such synthetic methodologies expands the chemical diversity that can be generated from the this compound platform.

Applications of Indolin 2 Yl Pyrrolidin 1 Yl Methanone in Organic Synthesis

As a Versatile Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 2-position of the indoline (B122111) ring makes enantiomerically pure Indolin-2-yl(pyrrolidin-1-yl)methanone a potentially valuable chiral building block. In principle, either enantiomer could be used to introduce a specific stereochemistry into a target molecule. The pyrrolidinyl amide functionality could act as a handle for further transformations or as a directing group in stereoselective reactions.

Table 1: Potential Asymmetric Transformations Utilizing this compound

TransformationPotential Role of the CompoundExpected Outcome
Diastereoselective alkylationChiral auxiliaryIntroduction of a new stereocenter with high diastereoselectivity.
Asymmetric conjugate additionChiral templateControl of the stereochemical outcome of Michael additions.
Chiral ligand synthesisChiral backboneFormation of novel ligands for asymmetric metal catalysis.

This table presents hypothetical applications and requires experimental validation.

Precursor for the Construction of Complex Polycyclic and Heterocyclic Systems

The indoline nucleus is a common starting point for the synthesis of more complex, often biologically active, polycyclic and heterocyclic scaffolds. The functional groups present in this compound, namely the secondary amine of the indoline and the amide, offer multiple points for annulation and cyclization reactions.

For instance, the nitrogen of the indoline could participate in Pictet-Spengler or Bischler-Napieralski type reactions to construct additional fused rings. The amide functionality could be reduced to an amine, which could then be used to build further heterocyclic systems.

Role in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of this compound, with its nucleophilic nitrogen and the potential for enolate formation at the C3 position, makes it a plausible candidate for participation in such reactions.

Table 2: Hypothetical Multicomponent Reactions Involving this compound

MCR TypeReactantsPotential Product Class
Ugi ReactionIsocyanide, Aldehyde, Carboxylic AcidComplex peptide-like structures
Mannich ReactionAldehyde, Amine3-Substituted indoline derivatives
Passerini ReactionIsocyanide, Carboxylic Acidα-Acyloxy carboxamides

This table outlines theoretical reaction pathways that have not been experimentally confirmed for this specific compound.

Potential as a Ligand in Metal-Catalyzed Transformations

The nitrogen atoms within the indoline and pyrrolidine (B122466) rings, as well as the oxygen atom of the carbonyl group, represent potential coordination sites for metal ions. This suggests that this compound could be developed into a novel ligand for metal-catalyzed reactions. If prepared in an enantiomerically pure form, it could serve as a chiral ligand for asymmetric catalysis, influencing the stereochemical outcome of reactions such as hydrogenations, cross-couplings, or cycloadditions.

Integration into Supramolecular Architectures and Frameworks

The rigid structure of the indoline core and the presence of hydrogen bond donors (N-H) and acceptors (C=O) make this compound a potential building block for supramolecular assemblies. Through non-covalent interactions like hydrogen bonding and π-π stacking, this molecule could self-assemble into well-defined, higher-order structures such as gels, liquid crystals, or even porous organic frameworks. The specific nature of these architectures would be dependent on the substitution pattern and the conditions used for assembly.

Advanced Characterization Techniques for Structural Elucidation of Indolin 2 Yl Pyrrolidin 1 Yl Methanone and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula.

For Indolin-2-yl(pyrrolidin-1-yl)methanone (C₁₃H₁₆N₂O), the exact mass of its protonated molecular ion [M+H]⁺ can be calculated. This experimentally determined mass is then compared against a database of possible elemental compositions. The high precision of HRMS significantly narrows down the possibilities, often providing a single, unambiguous molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate the ions without significant fragmentation, making it ideal for confirming the molecular weight and, consequently, the elemental composition of the parent molecule. acs.org For instance, HRMS data for related indoline (B122111) structures are frequently reported to confirm their synthesis and purity. acs.orgfarmaceut.org

Table 1: Representative HRMS Data for a Protonated this compound Ion

ParameterValue
Molecular FormulaC₁₃H₁₆N₂O
Calculated Exact Mass [M+H]⁺217.13354 u
Observed Exact Mass [M+H]⁺217.13321 u
Mass Error-1.52 ppm
Ionization ModeESI Positive

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for complete signal assignment.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For the target molecule, COSY would reveal correlations within the indoline aromatic ring (e.g., between H-4, H-5, H-6, and H-7), the aliphatic protons of the indoline ring (H-2 and H-3), and within the pyrrolidine (B122466) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (¹J coupling). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton at the chiral center (H-2) would show a direct correlation to the C-2 carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.edu This is critical for connecting different fragments of the molecule. For instance, the proton at C-2 would show correlations to the amide carbonyl carbon (C=O) and carbons of the indoline aromatic ring (C-3a and C-7a), thus confirming the connectivity of the indoline and methanone (B1245722) fragments. Similarly, protons on the pyrrolidine ring adjacent to the nitrogen would show a correlation to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining stereochemistry and conformation. For example, it could reveal spatial proximity between the proton at C-2 and specific protons on the pyrrolidine ring, providing insight into the preferred conformation around the C2-C(O) bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

Position¹³C (δ)¹H (δ)Key HMBC Correlations (from ¹H to ¹³C)
C=O~170-H-2, Pyrrolidine-CH₂ (α to N)
C-2~65~4.5 (dd)C=O, C-3, C-3a, C-7a
C-3~35~3.0, ~3.5 (m)C-2, C-3a
C-3a~130-H-2, H-3, H-4
C-4~128~7.2 (d)C-3a, C-5, C-6
C-5~125~6.9 (t)C-4, C-6, C-7
C-6~129~7.1 (t)C-4, C-5, C-7a
C-7~124~6.8 (d)C-5, C-6, C-7a
C-7a~150-H-2, H-6, H-7
Pyrrolidine-CH₂ (α to N)~46~3.6 (m)C=O, Pyrrolidine-CH₂ (β to N)
Pyrrolidine-CH₂ (β to N)~25~1.9 (m)Pyrrolidine-CH₂ (α to N)

While solution-state NMR provides information about molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in the solid phase. This is particularly valuable for studying crystalline, microcrystalline, or amorphous solids where single-crystal X-ray diffraction is not feasible. rsc.org For this compound, ssNMR could be used to:

Characterize different polymorphic forms (polymorphs), which may exhibit distinct physical properties.

Determine the conformation of the molecule in the solid state, which may differ from its solution-state conformation.

Investigate intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, leading to higher resolution spectra.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. nih.gov By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography can unequivocally determine its absolute stereochemistry (R or S configuration) at the C-2 position, provided a suitable crystal is grown. nih.govusm.edu This is often achieved through the use of anomalous dispersion, especially if a heavy atom is present in the structure or co-crystallized. The analysis also reveals the solid-state conformation of the molecule, including the puckering of the five-membered rings and the orientation of the pyrrolidinyl methanone substituent relative to the indoline core. rsc.orgacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies. youtube.com

Infrared (IR) Spectroscopy: For this compound, IR spectroscopy would clearly identify key functional groups. A strong absorption band around 1630-1680 cm⁻¹ is characteristic of the tertiary amide C=O stretch. The N-H stretch of the indoline nitrogen would appear as a sharp band around 3300-3500 cm⁻¹. C-N stretching vibrations and aromatic C-H and C=C vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). acs.orgfarmaceut.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. acs.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For the target molecule, Raman would be effective for observing the vibrations of the aromatic ring system. nih.govresearchgate.net The analysis of indoline and related amide compounds by Raman spectroscopy can help in differentiating between structural isomers and confirming the molecular backbone. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Indoline N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Tertiary Amide C=OStretch1630 - 1680
Aromatic C=CStretch1450 - 1600
C-NStretch1200 - 1350

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org These methods are essential for characterizing enantiomers and determining their absolute configuration in solution. slideshare.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. biologic.net A chiral molecule will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) in the region of its chromophores (e.g., the aromatic ring and the amide carbonyl). The CD spectrum of one enantiomer is a mirror image of the other. By comparing the experimental CD spectrum to spectra predicted by quantum mechanical calculations, the absolute configuration of the chiral center can be determined. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. vlabs.ac.inwikipedia.org Similar to CD, the ORD curve for a chiral molecule is characteristic of its stereochemistry. arxiv.org The shape and sign of the Cotton effect in an ORD spectrum provide direct evidence for the absolute configuration of the molecule. nih.gov

These techniques are highly sensitive to the stereochemical environment and are fundamental for the characterization of enantiomerically pure samples of this compound.

Future Directions and Emerging Research Avenues for Indolin 2 Yl Pyrrolidin 1 Yl Methanone Research

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Design and Optimization

Table 1: Comparison of Traditional vs. AI-Driven Synthetic Planning
AspectTraditional ApproachAI-Driven Approach
Route Design Relies on chemist's experience and literature precedent.Algorithmic analysis of vast reaction data to propose multiple, often novel, routes. nih.gov
Time Requirement Can take days or weeks of literature searching and planning.Reduces planning time to minutes or hours. preprints.org
Optimization Iterative, resource-intensive laboratory experiments (one-variable-at-a-time).Predicts optimal conditions based on multi-parameter analysis, minimizing experiments. researchgate.net
Success Rate Variable; dependent on the complexity of the target and the chemist's intuition.Higher predicted success rates by selecting routes with higher individual step yields. preprints.org

Exploration of Novel and Non-Conventional Activation Methods for Synthesis

Moving beyond traditional thermal heating, novel activation methods offer milder conditions, unique reactivities, and improved energy efficiency for synthesizing indoline (B122111) derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical species under exceptionally mild conditions. nih.govresearchgate.net This strategy is highly applicable to the construction of the indoline core. For instance, photocatalytic methods can be used for C-H functionalization and alkylation of indoles to create complex polycyclic indolones. nih.gov Dual nickel/photoredox catalysis has been successfully employed to synthesize 3-substituted indolines from iodoacetanilides and alkenes, a transformation that leverages multiple oxidation states of nickel to facilitate challenging C-N bond formation. organic-chemistry.org These light-driven methods often proceed at room temperature, are highly regioselective, and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. organic-chemistry.orgacs.org

Table 2: Examples of Novel Activation Methods in Indoline Synthesis
MethodDescriptionKey AdvantagesReference
Visible-Light Photoredox Catalysis Uses a photocatalyst (e.g., Iridium or Ruthenium complexes) and visible light to generate radical intermediates via single-electron transfer (SET).Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. nih.govresearchgate.net
Nickel/Photoredox Dual Catalysis Combines a photoredox catalyst with a nickel catalyst to enable cross-coupling reactions that are otherwise difficult.High regioselectivity, facilitates challenging Csp³-N bond formation. organic-chemistry.org
Microwave-Assisted Synthesis Uses microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates.Drastically reduced reaction times, improved yields, enhanced purity.N/A
Sonochemistry Uses high-frequency sound waves to induce acoustic cavitation, creating localized high-temperature and high-pressure zones.Can promote reactions at lower bulk temperatures, useful for heat-sensitive compounds.N/A

Development of Bio-Inspired and Sustainable Synthetic Pathways

The principles of green chemistry and biocatalysis offer a paradigm shift for the synthesis of complex molecules like Indolin-2-yl(pyrrolidin-1-yl)methanone, aiming to reduce environmental impact and improve efficiency.

Biocatalysis and Chemo-enzymatic Synthesis: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, operating under mild aqueous conditions. rsc.org The synthesis of indole (B1671886) alkaloids, the parent family of indolines, can be achieved using enzymes like prenyltransferases, oxidases, and lipases. rsc.orgnih.gov A chemo-enzymatic approach could involve using an enzyme, such as a lipase, for the kinetic resolution of a key chiral intermediate, thereby establishing the desired stereochemistry with high enantiomeric purity. rsc.org Furthermore, engineered enzymes could potentially be developed to catalyze the direct amidation reaction between an indoline-2-carboxylic acid precursor and pyrrolidine (B122466), offering a highly efficient and sustainable alternative to traditional coupling reagents. nih.gov

Sustainable Chemistry Principles: A bio-inspired approach also involves mimicking nature's synthetic strategies, such as cascade reactions. nih.gov A future synthetic route could be designed as a one-pot cascade process that forms multiple bonds sequentially, minimizing waste from intermediate workups and purifications. This approach, combined with the use of renewable starting materials and green solvents (e.g., water, ethanol, or supercritical CO₂), would significantly enhance the sustainability of the synthesis.

Potential Role in the Design of Advanced Organic Materials

The unique electronic and photophysical properties of the indole and indoline cores make them attractive building blocks for advanced organic materials. chim.it The electron-rich nature of the heterocyclic system, combined with its structural rigidity and potential for π-conjugation, opens up applications in organic electronics and photonics. researchgate.net

Organic Electronics: Indole derivatives have been successfully incorporated into metal-free organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net The indoline moiety in this compound could act as a potent electron-donating group. By functionalizing the core and integrating it into a donor-π-acceptor (D-π-A) architecture, it could be developed into a chromophore for DSSCs or a component in organic light-emitting diodes (OLEDs).

Photoactuators and Molecular Switches: The indole scaffold is a key component in molecular photoswitches and motors, which can convert light energy into molecular motion. chim.it The specific substitution pattern of this compound could be tuned to create molecules that undergo reversible photochemical reactions, such as E/Z isomerization or electrocyclization. Such properties are highly sought after for applications in smart materials, data storage, and targeted drug delivery systems. The absorption and emission properties of the indoline ring can be finely tuned by adding electron-withdrawing or electron-donating groups, potentially shifting its activity into the visible light spectrum. nih.gov

Investigation into Dynamic Covalent Chemistry Involving the Compound

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex, self-assembling systems that can adapt their structure in response to external stimuli. nih.gov This field offers exciting possibilities for creating "smart" materials and systems from building blocks like this compound.

The structure of the target compound contains several handles that could be exploited for DCC. The secondary amine within the indoline ring and the tertiary amide of the pyrrolidine group could potentially participate in reversible reactions. For example, the indoline nitrogen could be involved in the formation of reversible imine or hemiaminal linkages if reacted with aldehydes or ketones under the right conditions.

This capability would allow the compound to be used as a building block in the creation of dynamic covalent libraries, where a mixture of components can reorganize to amplify the best binder for a specific target. nih.gov Furthermore, incorporating this moiety into polymers could lead to the development of self-healing materials, where broken bonds can reversibly reform, or stimuli-responsive gels that change their properties (e.g., viscosity, permeability) in response to changes in pH, temperature, or the presence of a specific analyte. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Indolin-2-yl(pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, such as coupling an indolin-2-yl precursor with a pyrrolidin-1-yl methanone group. Key steps include:

  • Amide bond formation : Reacting indolin-2-amine with a pyrrolidin-1-yl carbonyl chloride under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product.
    Yield optimization requires precise control of temperature (e.g., 0–25°C) and stoichiometric ratios. Catalytic methods, such as palladium-mediated cross-coupling, may improve efficiency in analogous systems .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm connectivity, with characteristic shifts for the indoline NH (~8.5 ppm) and the pyrrolidine carbonyl (~170 ppm).
  • IR spectroscopy : A strong absorption band near 1650 cm⁻¹ confirms the ketone group.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 229.1218).
  • X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement), the 3D structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding) are resolved .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against specific biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger simulate binding modes with target proteins (e.g., kinases or GPCRs). The compound’s 3D structure, derived from DFT-optimized geometry or crystallographic data, is docked into active sites.
  • Binding affinity validation : Compare computational results with in vitro assays (e.g., IC50 values from enzyme inhibition studies).
  • ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, solubility) to prioritize targets .

Q. What strategies resolve contradictions in experimental data regarding the compound’s reactivity under varying conditions?

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions.
  • Mechanistic studies : Use HPLC or GC-MS to track intermediate formation. For example, competing pathways (e.g., hydrolysis vs. nucleophilic substitution) can explain yield discrepancies.
  • Computational validation : Density Functional Theory (DFT) calculations model reaction pathways and transition states to rationalize observed outcomes .

Q. How does the crystal structure of this compound inform its conformational stability and intermolecular interactions?

  • X-ray refinement : SHELXL refines crystallographic data to reveal bond lengths (e.g., C=O at 1.22 Å) and torsional angles.
  • Intermolecular forces : Hydrogen bonds between the indoline NH and adjacent carbonyl groups stabilize the lattice.
  • Conformational analysis : Compare with phenyl(pyrrolidin-1-yl)methanone derivatives to identify steric or electronic effects from the indoline substituent .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Reaction scalability : Transition from batch to continuous flow reactors improves heat/mass transfer and reduces side reactions.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in mixed solvents (e.g., ethanol/water) ensures >95% purity.
  • Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

Methodological Considerations

  • Data reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability.
  • Contradiction resolution : Cross-validate spectroscopic and crystallographic data with computational models to address anomalies.
  • Ethical compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., chlorinated reagents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.